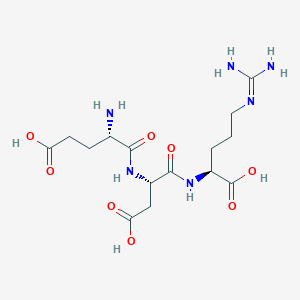
Tyrosinase-IN-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyrosinase-IN-6 is a potent inhibitor of the enzyme tyrosinase, which is a copper-containing oxidase that plays a crucial role in the production of melanin. This compound has garnered significant attention due to its potential applications in various fields, including medicine, cosmetics, and biotechnology. This compound is particularly noted for its ability to inhibit the enzymatic activity of tyrosinase, thereby reducing melanin synthesis and offering potential therapeutic benefits for conditions related to hyperpigmentation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosinase-IN-6 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route often begins with the selection of appropriate starting materials, which undergo a series of chemical transformations such as oxidation, reduction, and substitution reactions. These reactions are carried out under specific conditions, including controlled temperature, pH, and the use of catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to a larger scale. This requires optimization of reaction conditions, selection of suitable solvents, and the use of industrial-grade equipment. The process also includes purification steps to isolate the final product from impurities and by-products. Techniques such as crystallization, chromatography, and distillation are commonly employed to achieve high-purity this compound suitable for commercial applications.
化学反応の分析
Types of Reactions
Tyrosinase-IN-6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: Involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium, platinum.
Solvents: Organic solvents like methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
科学的研究の応用
Tyrosinase-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in regulating melanin synthesis and its potential effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating hyperpigmentation disorders, such as melasma and age spots.
Industry: Utilized in the development of skin-lightening products and cosmetics aimed at reducing pigmentation.
作用機序
The mechanism of action of Tyrosinase-IN-6 involves its interaction with the active site of the tyrosinase enzyme. By binding to the copper ions present in the enzyme’s active site, this compound inhibits the enzyme’s catalytic activity, preventing the conversion of tyrosine to melanin. This inhibition occurs through the formation of a stable complex between this compound and the enzyme, effectively blocking the enzyme’s ability to catalyze the oxidation of tyrosine.
類似化合物との比較
Similar Compounds
Kojic Acid: A well-known tyrosinase inhibitor used in skin-lightening products.
Arbutin: A natural compound with tyrosinase inhibitory activity, commonly used in cosmetics.
Hydroquinone: A potent skin-lightening agent with tyrosinase inhibitory properties.
Uniqueness of Tyrosinase-IN-6
This compound stands out due to its high potency and specificity in inhibiting tyrosinase activity. Unlike some other inhibitors, this compound exhibits minimal side effects and has a favorable safety profile, making it a promising candidate for therapeutic and cosmetic applications. Additionally, its unique chemical structure allows for targeted inhibition of tyrosinase, providing effective control over melanin synthesis.
特性
分子式 |
C24H31N3O2 |
|---|---|
分子量 |
393.5 g/mol |
IUPAC名 |
2-(4-benzylpiperidin-1-yl)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C24H31N3O2/c28-23-8-6-22(7-9-23)26-14-16-27(17-15-26)24(29)19-25-12-10-21(11-13-25)18-20-4-2-1-3-5-20/h1-9,21,28H,10-19H2 |
InChIキー |
YQAQFFRPWGNWEQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


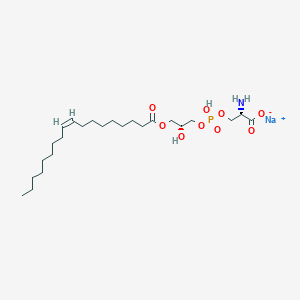
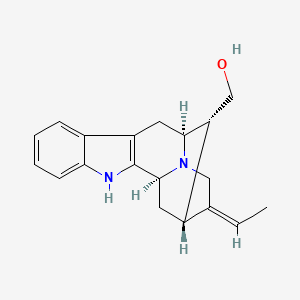
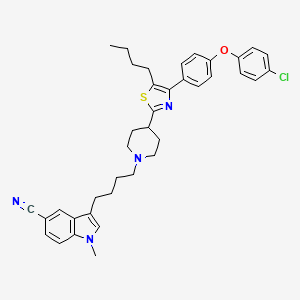
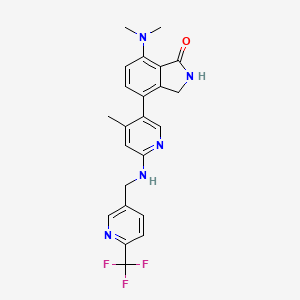
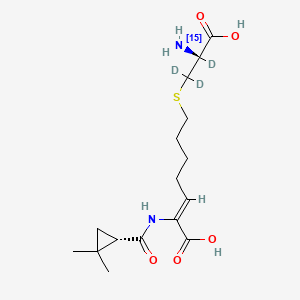
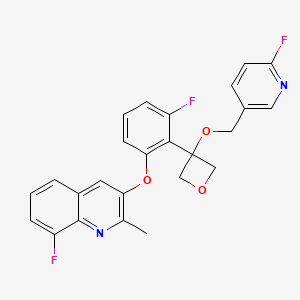
![3-[[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12403328.png)
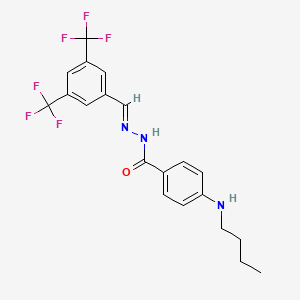
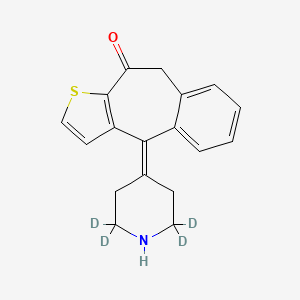
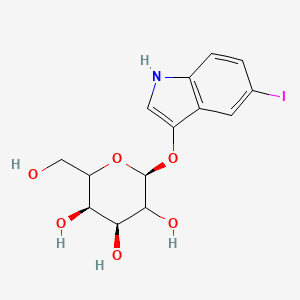

![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride](/img/structure/B12403365.png)
